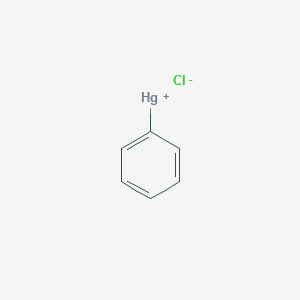
Cloruro de fenilmercurio
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Phenylmercuric chloride is C6H5HgCl . It has a molecular weight of 313.15 . The percent composition is C 23.01%, H 1.61%, Cl 11.32%, Hg 64.06% .Chemical Reactions Analysis
Phenylmercury (II) chloride has been observed to react with acetophenonethiosemicarbazone (Hatsc) in ethanol in a 1:1 mole ratio, undergoing symmetrisation to form the products HgCl2 (Hatse) 2 and Ph2Hg .Physical And Chemical Properties Analysis
Phenylmercuric chloride is soluble in benzene, ether, pyridine, and slightly soluble in hot alcohol. It is insoluble in water . It has a melting point of 248-250 °C .Aplicaciones Científicas De Investigación
Estudios de adsorción
El cloruro de fenilmercurio se utiliza en estudios de adsorción. Por ejemplo, se ha utilizado en el estudio de la adsorción de gel de sílice modificado con lignina . La adsorción alcanzó aproximadamente el 90% del valor máximo en 15 minutos . La proporción de adsorción resultó de la fuerte interacción dipolo-dipolo entre las moléculas de lignina y analito .
Química analítica
En química analítica, el this compound se utiliza en el análisis y purificación de biomoléculas tioladas . Es una herramienta útil para estos procesos, y los métodos desarrollados para su uso son técnicamente simples y robustos .
Estudios ambientales
El this compound se utiliza en estudios ambientales, particularmente en el estudio de la contaminación por mercurio. El consumo de pescado y mariscos marinos contaminados por compuestos organomercúricos, como el metilmercurio, ha expuesto al 75% de los humanos en todo el mundo al mercurio . El this compound es uno de los compuestos organomercúricos que contribuyen a esta contaminación .
Investigación biológica
El this compound se utiliza en la investigación biológica. Forma un canal específico para el agua que proporciona a las membranas plasmáticas de los glóbulos rojos y los túbulos proximales del riñón una alta permeabilidad al agua .
Aplicaciones industriales
El this compound se utiliza en diversas aplicaciones industriales. Es un compuesto organomercúrico que se combina con otros elementos como cloro, azufre u oxígeno para formar compuestos de mercurio inorgánico (sales) .
Estudios de toxicidad
El this compound se utiliza en estudios de toxicidad. Es un metal pesado, plateado de bloque d y uno de los seis elementos que son líquidos a temperatura y presión ambiente o cercana
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Phenylmercuric chloride, an organomercuric compound, primarily targets the nervous system . It interacts with the central nervous system (CNS), leading to various neurological effects .
Mode of Action
Phenylmercuric chloride interacts with its targets by blocking cellular thiols and protein-associated thiols . This interaction is more complete with lower concentrations of divalent inorganic mercury Hg(II) than with higher concentrations of monovalent organomercurials .
Pharmacokinetics
Phenylmercuric chloride, when administered subcutaneously to 7-week-old rats at a dosage of 10 mg Hg/kg, was found to accumulate in the kidneys . A rapid decrease in concentration was observed in organs other than the kidney . The accumulation of mercury in organs and tissues was higher and longer-lasting when alkyl mercury was administered .
Result of Action
The molecular and cellular effects of phenylmercuric chloride’s action include damage to the seminiferous epithelium of the fowl testis . It also affects the activity of chosen indicator enzymes in the blood serum of guinea pigs exposed to ethyl- and phenylmercuric chloride alone or jointly with sodium selenite .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenylmercuric chloride. It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . Therefore, it is crucial to prevent its release into the environment .
Análisis Bioquímico
Biochemical Properties
Phenylmercuric chloride plays a role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules
Cellular Effects
Phenylmercuric chloride has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Phenylmercuric chloride involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of Phenylmercuric chloride change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Phenylmercuric chloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Phenylmercuric chloride is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels
Transport and Distribution
Phenylmercuric chloride is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
phenylmercury(1+);chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.ClH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGTVRDHKJQFAX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClHg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100-56-1 | |
| Record name | Phenylmercury chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHENYLMERCURIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0R4ES0U7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




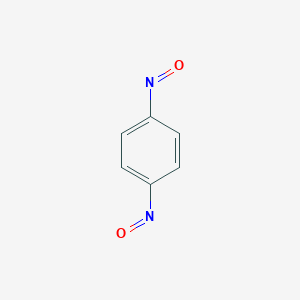



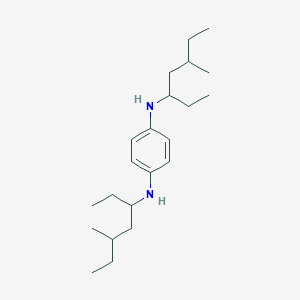
![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
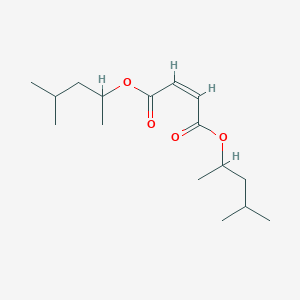
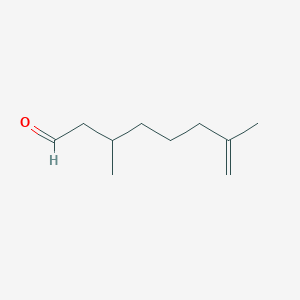
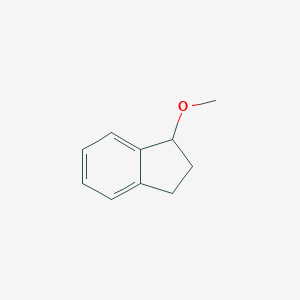

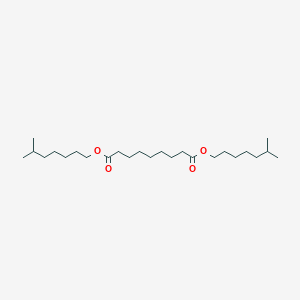
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)
